3-(2-Fluorophenoxy)propan-1-ol

Description

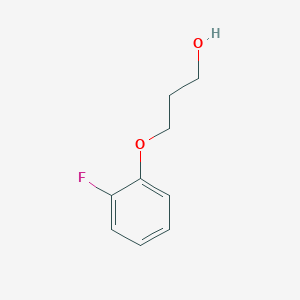

3-(2-Fluorophenoxy)propan-1-ol is a fluorinated aromatic ether alcohol with the chemical formula C₉H₁₁FO₂ (molecular weight: 170.18 g/mol). Structurally, it consists of a propan-1-ol chain linked to a 2-fluorophenoxy group. The fluorine substituent at the ortho position of the phenyl ring introduces electron-withdrawing effects, influencing the compound's electronic distribution, solubility, and reactivity. Fluorinated compounds are often prioritized in drug discovery due to fluorine’s ability to enhance metabolic stability, bioavailability, and target binding .

Properties

Molecular Formula |

C9H11FO2 |

|---|---|

Molecular Weight |

170.18 g/mol |

IUPAC Name |

3-(2-fluorophenoxy)propan-1-ol |

InChI |

InChI=1S/C9H11FO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2 |

InChI Key |

YAPYYMQDZVICTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

3-(3-Chlorophenoxy)propan-1-ol (CAS: 57264-55-8)

- Structure : Chlorine substituent at the meta position of the phenyl ring.

- Molecular Weight : 186.64 g/mol (vs. 170.18 g/mol for the fluoro analog).

- The meta substitution may alter steric and electronic interactions in biological systems compared to ortho-fluoro substitution.

3-(2-Chloro-6-Fluoro-phenyl)-propan-1-ol (CAS: 862574-70-7)

- Structure : Contains both chlorine (ortho) and fluorine (para) substituents.

- Molecular Formula : C₉H₁₀ClFO.

- Increased molecular weight (188.63 g/mol) may affect solubility and pharmacokinetics .

Analogues with Heterocyclic or Bulky Substituents

(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c)

- Structure: Trifluoromethyl (CF₃) group at the meta position and a chiral methyl group on the propanol chain.

- Key Differences: The CF₃ group is strongly electron-withdrawing, significantly lowering the pKa of the phenolic oxygen compared to fluorine.

3-(2-Isopropyl-5-methylphenoxy)propan-1-ol (4b)

- Structure : Bulky isopropyl and methyl groups on the phenyl ring.

- Key Differences: Steric hindrance from the isopropyl group reduces reactivity in nucleophilic substitution reactions compared to less hindered analogs like 3-(2-fluorophenoxy)propan-1-ol. Increased hydrophobicity may limit aqueous solubility but enhance volatility, making it suitable for fragrance applications .

Analogues with Sulfur or Nitrogen Functionalities

3-(Methylsulphanyl)propan-1-ol

- Structure: Methylsulphanyl (SCH₃) group replaces the fluorophenoxy moiety.

- Key Differences: The sulfur atom contributes to off-flavor production in wines (e.g., chocolate/roasted odors), as noted in lactic acid bacteria metabolism . Lower electronegativity of sulfur compared to fluorine reduces electronic effects on the aromatic ring.

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)

- Structure: Nitropyridine and methylamino substituents.

- Key Differences: The nitro group enhances electrophilicity, facilitating interactions with biological nucleophiles.

Application-Based Differences

- Pharmaceuticals: Fluorinated analogs (e.g., this compound) are favored for their metabolic resistance and target binding precision.

- Fragrances : Bulky or hydrophobic derivatives (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) are prioritized for volatility and odor profiles .

- Agrochemicals : Halogenated variants (e.g., chloro-fluoro analogs) may enhance pest-targeted activity due to improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.